molecular formula C18H14ClN3O2S B291968 4-(3-chlorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione

4-(3-chlorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione

Cat. No. B291968
M. Wt: 371.8 g/mol
InChI Key: KFVNZCJRCKXOKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-chlorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione, also known as DMT, is a synthetic compound that belongs to the benzodiazepine family. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.

Mechanism of Action

4-(3-chlorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione acts on the sigma-1 receptor, which is a transmembrane protein that is expressed in various tissues, including the brain. Activation of the sigma-1 receptor has been shown to modulate various signaling pathways, including calcium signaling, protein kinase C, and nitric oxide synthase. 4-(3-chlorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione has also been shown to interact with other neurotransmitter systems, including serotonin and dopamine.
Biochemical and Physiological Effects
4-(3-chlorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione has been shown to produce a range of biochemical and physiological effects, including altered perception, mood, and cognition. It has been reported to induce a state of altered consciousness, which is characterized by vivid visual and auditory hallucinations, as well as feelings of euphoria and detachment from reality. 4-(3-chlorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione has also been shown to increase heart rate and blood pressure, as well as produce changes in body temperature and respiratory rate.

Advantages and Limitations for Lab Experiments

4-(3-chlorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione has several advantages for use in lab experiments, including its high affinity for the sigma-1 receptor and its ability to produce a range of biochemical and physiological effects. However, there are also several limitations to its use, including its potential for abuse and the difficulty in controlling the dosing and administration of the compound.

Future Directions

There are several future directions for research on 4-(3-chlorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione, including its potential therapeutic applications in the treatment of neurological disorders, such as depression, anxiety, and addiction. Additionally, further research is needed to understand the mechanisms underlying its effects on the sigma-1 receptor and other neurotransmitter systems. Finally, the development of new synthetic methods for 4-(3-chlorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione may allow for the production of more pure and potent forms of the compound, which could lead to new insights into its potential applications in scientific research.

Synthesis Methods

The synthesis of 4-(3-chlorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione involves several steps, including the reaction of 3-chlorophenylacetonitrile with methylamine, followed by the addition of thioacetic acid and acetic anhydride. The resulting product is then treated with hydrochloric acid to yield 4-(3-chlorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione. The purity of the final product can be improved through recrystallization or chromatography.

Scientific Research Applications

4-(3-chlorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione has been used in a variety of scientific research applications, particularly in the field of neuroscience. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in neuronal signaling and has been implicated in a range of neurological disorders. 4-(3-chlorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione has also been studied for its potential therapeutic effects in the treatment of depression, anxiety, and addiction.

properties

Molecular Formula

C18H14ClN3O2S

Molecular Weight

371.8 g/mol

IUPAC Name

11-(3-chlorophenyl)-3,5-dimethyl-8-thia-6,11,14-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraene-10,13-dione

InChI

InChI=1S/C18H14ClN3O2S/c1-9-6-10(2)20-17-14(9)15-16(25-17)18(24)22(8-13(23)21-15)12-5-3-4-11(19)7-12/h3-7H,8H2,1-2H3,(H,21,23)

InChI Key

KFVNZCJRCKXOKC-UHFFFAOYSA-N

SMILES

CC1=CC(=NC2=C1C3=C(S2)C(=O)N(CC(=O)N3)C4=CC(=CC=C4)Cl)C

Canonical SMILES

CC1=CC(=NC2=C1C3=C(S2)C(=O)N(CC(=O)N3)C4=CC(=CC=C4)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.